Cas no 1354705-74-0 ((4-Iodo-1H-pyrazol-3-yl)-methanol)

(4-Iodo-1H-pyrazol-3-yl)-methanol is a versatile heterocyclic building block featuring a pyrazole core substituted with an iodine atom at the 4-position and a hydroxymethyl group at the 3-position. This compound is particularly valuable in medicinal chemistry and materials science due to its dual functionalization, enabling selective cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) via the iodo substituent while offering further derivatization potential through the hydroxymethyl group. Its stable crystalline form and well-defined reactivity make it a reliable intermediate for synthesizing complex pyrazole-based scaffolds. The presence of both halogen and alcohol functionalities enhances its utility in constructing pharmacophores or functionalized polymers, supporting applications in drug discovery and specialty chemical development.
(4-Iodo-1H-pyrazol-3-yl)-methanol structure
1354705-74-0 structure
Product Name:(4-Iodo-1H-pyrazol-3-yl)-methanol
CAS No:1354705-74-0
MF:C4H5IN2O
MW:223.999772787094
CID:5159517
Update Time:2025-06-30

(4-Iodo-1H-pyrazol-3-yl)-methanol Chemical and Physical Properties

Names and Identifiers

    • (4-Iodo-1H-pyrazol-3-yl)-methanol
    • 1H-Pyrazole-3-methanol, 4-iodo-
    • Inchi: 1S/C4H5IN2O/c5-3-1-6-7-4(3)2-8/h1,8H,2H2,(H,6,7)
    • InChI Key: PFHVDPMJMRVFIE-UHFFFAOYSA-N
    • SMILES: N1C=C(I)C(CO)=N1

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM499560-1g
(4-Iodo-1H-pyrazol-3-yl)methanol
1354705-74-0 97%
1g
$401 2022-06-13

(4-Iodo-1H-pyrazol-3-yl)-methanol Related Literature

Additional information on (4-Iodo-1H-pyrazol-3-yl)-methanol

Introduction to (4-Iodo-1H-pyrazol-3-yl)-methanol (CAS No. 1354705-74-0)

(4-Iodo-1H-pyrazol-3-yl)-methanol, identified by the CAS registry number 1354705-74-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazoles, which are five-membered heterocycles containing two nitrogen atoms. The presence of an iodo group at the 4-position of the pyrazole ring and a hydroxymethyl group at the 3-position introduces unique chemical properties, making it a valuable molecule for various applications.

The structure of (4-Iodo-1H-pyrazol-3-yl)-methanol is characterized by its pyrazole core, which is known for its stability and reactivity. The iodo group at position 4 imparts halogen-related properties, such as potential involvement in substitution reactions or as a leaving group in certain transformations. Meanwhile, the hydroxymethyl group at position 3 provides hydrophilic characteristics, enhancing solubility and potentially facilitating interactions with biological systems.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in targeting various disease states such as cancer, inflammation, and neurodegenerative disorders. For instance, research has shown that pyrazole-containing compounds can act as inhibitors of specific enzymes or receptors, making them promising candidates for therapeutic interventions. The presence of an iodo group in (4-Iodo-1H-pyrazol-3-yl)-methanol further enhances its potential as a scaffold for drug design due to the versatility of iodine in chemical modifications.

In terms of synthesis, (4-Iodo-1H-pyrazol-3-yl)-methanol can be prepared through various routes, including condensation reactions involving aldehydes or ketones with appropriate nitrogen sources. The introduction of the iodo group typically involves iodination techniques, such as Sandmeyer-type reactions or direct electrophilic substitution. These methods allow for precise control over the substitution pattern on the pyrazole ring, ensuring the desired regiochemistry and stereochemistry.

The chemical stability of (4-Iodo-1H-pyrazol-3-yl)-methanol makes it suitable for use in diverse chemical environments. Its ability to undergo nucleophilic substitution at the iodo position opens up possibilities for further functionalization, enabling the creation of more complex molecular architectures. Additionally, the hydroxymethyl group can participate in hydrogen bonding interactions, which is advantageous in designing bioactive molecules with specific binding affinities.

From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of (4-Iodo-1H-pyrazol-3-yl)-methanol. These methods provide detailed insights into the molecular environment and connectivity within the compound, ensuring its accurate characterization.

In conclusion, (4-Iodo-1H-pyrazol-3-yl)-methanol (CAS No. 1354705

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